2-Chloro-6-methylpyridin-3-amine hydrochloride
Description
2-Chloro-6-methylpyridin-3-amine hydrochloride is a heterocyclic aromatic compound featuring a pyridine ring substituted with chlorine at position 2, a methyl group at position 6, and an amine group at position 3, which is protonated as a hydrochloride salt. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility. The hydrochloride form enhances solubility and stability, making it suitable for synthetic applications and biological studies.
Properties
IUPAC Name |
2-chloro-6-methylpyridin-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c1-4-2-3-5(8)6(7)9-4;/h2-3H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIKMJUNFUQHAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies
The synthesis of 2-Chloro-6-methylpyridin-3-amine hydrochloride generally involves multi-step processes starting from pyridine derivatives, incorporating chlorination, amination, and methylation steps. Two main approaches are documented:
Detailed Preparation Routes
Synthesis via Cyano and Amido Intermediates
A well-established industrial method involves preparation through a cyano intermediate, followed by conversion to an amido compound and finally to the amino derivative.
| Step | Reaction Description | Conditions | Notes |
|---|---|---|---|
| 1. Formation of 3-cyano-4-methyl-2-pyridone | Starting from acetylacetaldehyde derivatives, reaction to form the cyano intermediate | Heated to 30–50 °C for 1–3 hours (optimal ~50 °C for 1.5 h) | Intermediate filtered, washed, and dried |
| 2. Chlorination | Treatment with chlorinating agents such as POCl₃ (10 parts) and PCl₅ (1 part) | Reflux at ~115 °C for ~2 hours | Chlorination at 2-position; excess POCl₃ removed by distillation |
| 3. Conversion of cyano to amido intermediate | Treatment with concentrated aqueous sulfuric acid | Stirring at 70–110 °C (preferably 90 °C), held for 3 hours or until complete | Product isolated by filtration after cooling |
| 4. Conversion of amido to amino compound | Reaction with strong base (NaOH preferred) and halogen (bromine preferred) | Initial heating at 10–30 °C (optimal ~22 °C), followed by heating at 60–80 °C (optimal ~70 °C) for 1 hour | Final extraction with methylene chloride yields 2-chloro-3-amino-4-methylpyridine |
This sequence yields the amino compound which can be converted to its hydrochloride salt by treatment with hydrochloric acid.
- Chlorinating agents: POCl₃ and PCl₅ preferred for regioselective chlorination.
- Conversion temperatures and times are critical for maximizing yield and purity.
- Extraction solvents: methylene chloride preferred for organic phase recovery.
- Typical isolated yield of 2-chloro-3-amino-4-methylpyridine is around 85%.
- Melting point reported at 69 °C confirms compound identity.
- Purification involves filtration, washing, and solvent extraction to remove impurities.
Protection and Functionalization Approach (N-Boc Strategy)
Another synthetic approach involves temporary protection of the amine group as a Boc (tert-butoxycarbonyl) derivative to enhance stability during functionalization steps.
- Amine protection: 2-chloro-6-methylpyridin-3-amine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine to form N-Boc-2-chloro-6-methylpyridin-3-amine.
- Chlorination and methylation: The Boc-protected intermediate undergoes chlorination (e.g., with SOCl₂ or PCl₅) and methylation (using methyl iodide or dimethyl sulfate) to introduce substituents selectively.
- Deprotection: Acidic treatment with hydrochloric acid removes the Boc group, yielding the free amine hydrochloride salt.
- Enhanced selectivity and stability during chlorination and methylation.
- Facilitates purification and isolation of intermediates.
- ¹H NMR shows tert-butyl singlet (~1.4 ppm).
- FT-IR confirms carbonyl stretch (~1680–1720 cm⁻¹).
- LC-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 271.1).
Comparative Summary of Preparation Methods
| Aspect | Cyano/Amido Intermediate Route | N-Boc Protection Route |
|---|---|---|
| Starting material | Acetylacetaldehyde derivatives or related pyridones | 2-chloro-6-methylpyridin-3-amine |
| Key intermediates | 3-cyano-4-methyl-2-pyridone → 3-amido derivative | N-Boc-protected amine |
| Chlorinating agents | POCl₃, PCl₅ | SOCl₂, PCl₅ |
| Amination step | Conversion from amido to amino with base and halogen | Boc deprotection with HCl |
| Reaction conditions | Heating at 70–115 °C; multiple steps over hours | Mild to moderate temperatures; selective protection |
| Yield | ~85% for amino compound | Moderate yields (~60–75%) for Boc-protected intermediates |
| Purification | Filtration, solvent extraction, recrystallization | Column chromatography, recrystallization |
Analytical and Purification Techniques
- Purification: Silica gel chromatography with ethyl acetate/hexanes gradient or recrystallization from ethanol/water mixtures.
- Characterization: ¹H NMR, FT-IR, LC-MS, and X-ray crystallography for structural confirmation.
- Yield optimization: Maintaining anhydrous conditions during Boc protection and controlling chlorination temperature to avoid over-chlorination.
Research Findings and Industrial Considerations
- The cyano-to-amino conversion route is favored industrially for scalability and higher yields.
- Continuous flow reactors and automated systems improve efficiency and reproducibility.
- Reaction temperature, solvent choice, and reagent stoichiometry critically influence product purity and yield.
- The Boc protection method offers synthetic flexibility but may be less favored for large-scale production due to additional steps.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methylpyridin-3-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a catalyst.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines.
Oxidation Reactions: Products include aldehydes and carboxylic acids.
Reduction Reactions: Products include reduced pyridine derivatives.
Scientific Research Applications
2-Chloro-6-methylpyridin-3-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-methylpyridin-3-amine hydrochloride depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired outcome in research or therapeutic applications.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Biological Activity
2-Chloro-6-methylpyridin-3-amine hydrochloride is a heterocyclic organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, cellular effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. Its molecular formula is with a molecular weight of approximately 141.60 g/mol. The unique structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals.
The biological activity of this compound is largely attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor or modulator of specific enzymes, influencing biochemical pathways crucial for cellular function.
- Receptor Binding : It has been shown to bind to specific receptors, affecting signaling pathways that regulate various physiological processes .
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antibacterial Activity : Derivatives synthesized from this compound have shown efficacy against various bacterial strains, indicating potential as antibacterial agents.
- Biofilm Inhibition : Certain derivatives can inhibit biofilm formation, which is crucial for treating chronic infections.
- Haemolytic Activity : Some derivatives exhibit significant haemolytic activity, suggesting their potential use in therapeutic applications related to blood coagulation.
- Anti-thrombolytic Properties : Compounds derived from this structure have been investigated for their ability to prevent thrombus formation in human blood, highlighting their potential in cardiovascular therapies.
Study on Antibacterial Properties
A study conducted by researchers at the Royal Society of Chemistry demonstrated that derivatives of 2-Chloro-6-methylpyridin-3-amine showed significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various derivatives, showcasing their effectiveness in inhibiting bacterial growth.
| Compound Derivative | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 15 | Staphylococcus aureus |
| Derivative B | 30 | Escherichia coli |
| Derivative C | 10 | Pseudomonas aeruginosa |
Study on Biofilm Formation
Another study published in MDPI highlighted the ability of certain derivatives to inhibit biofilm formation on medical devices. The efficacy was measured using crystal violet staining assays, showing a significant reduction in biofilm mass compared to control samples.
| Treatment | Biofilm Mass (OD600) |
|---|---|
| Control | 0.85 |
| Derivative D | 0.25 |
| Derivative E | 0.15 |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 2-chloro-6-methylpyridin-3-amine hydrochloride, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving halogenation, amination, and subsequent hydrochloride salt formation. For example, reduction of a nitro precursor followed by chlorination using POCl₃ or SOCl₂ is a common approach. Intermediates are characterized via ¹H/¹³C NMR to confirm substituent positions and HPLC for purity assessment (≥98%) .
Q. How is the crystal structure of this compound determined?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is employed using SHELX software for structure refinement. Hydrogen bonding networks and chloride ion coordination are analyzed to validate the molecular packing .
Q. What analytical techniques are recommended for assessing purity and stability?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Thermogravimetric analysis (TGA) to evaluate thermal stability and decomposition profiles .
- Loss on drying (105°C) and sulfated ash tests per pharmacopeial guidelines .
Q. What safety precautions are critical during handling?
- Methodological Answer : Use fume hoods, nitrile gloves, and PPE to avoid inhalation/contact. In case of exposure, rinse with water for 15 minutes and seek medical attention. Stability in aqueous solutions requires pH control (4–6) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts?
- Methodological Answer :
- Design of Experiments (DoE) to test variables: temperature (60–100°C), solvent (DMF vs. THF), and catalyst (e.g., Pd/C for hydrogenation).
- GC-MS monitors reaction progress and identifies byproducts (e.g., dehalogenated derivatives) .
- Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional heating .
Q. How to resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?
- Methodological Answer :
- DFT calculations (B3LYP/6-31G*) simulate NMR chemical shifts and compare with experimental data.
- Variable-temperature NMR identifies dynamic effects (e.g., rotational barriers) causing discrepancies .
Q. What strategies are effective for impurity profiling and quantification?
- Methodological Answer :
- LC-MS/MS identifies impurities (e.g., des-methyl analogs) at trace levels (0.1–0.5%).
- Synthetic standards for impurities (e.g., 6-chloro-3-iodopyridin-2-amine) are synthesized and validated via HRMS and ²D NMR .
Q. How to assess the compound’s stability under accelerated degradation conditions?
- Methodological Answer :
- Forced degradation studies : Expose to 40°C/75% RH (humidity) for 4 weeks, acidic/alkaline hydrolysis (0.1 M HCl/NaOH), and oxidative stress (3% H₂O₂).
- Stability-indicating HPLC methods quantify degradation products (e.g., hydrolyzed amine or oxidized chloro derivatives) .
Q. What computational tools predict reactivity in downstream derivatization (e.g., cross-coupling reactions)?
- Methodological Answer :
- Molecular docking (AutoDock Vina) evaluates binding affinity for target enzymes (e.g., kinases).
- Frontier molecular orbital (FMO) analysis identifies reactive sites for Suzuki-Miyaura coupling (HOMO-LUMO gaps < 5 eV) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
